1-Pentadecanol

Description

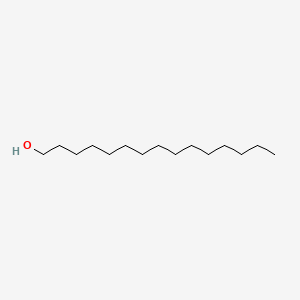

Pentadecan-1-ol is a long-chain fatty alcohol that is pentadecane in which one of the terminal methyl hydrogens is replaced by a hydroxy group It is a long-chain primary fatty alcohol and a pentadecanol.

1-Pentadecanol has been reported in Angelica gigas, Morina persica, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

pentadecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h16H,2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REIUXOLGHVXAEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32O | |

| Record name | PENTADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8973 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0027270 | |

| Record name | 1-Pentadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pentadecanol is a colorless liquid with a faint odor of alcohol. Floats on water. (USCG, 1999), Liquid, Solid; [Reference #1] White solid; [Alfa Aesar MSDS], Solid | |

| Record name | PENTADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8973 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Pentadecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Pentadecanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10253 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pentadecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013299 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

572 °F at 760 mmHg (USCG, 1999), 298.00 to 299.00 °C. @ 760.00 mm Hg | |

| Record name | PENTADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8973 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentadecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013299 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.829 at 122 °F (USCG, 1999) - Less dense than water; will float | |

| Record name | PENTADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8973 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.000038 [mmHg] | |

| Record name | 1-Pentadecanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10253 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

629-76-5, 31389-11-4, 67762-25-8 | |

| Record name | PENTADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8973 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Pentadecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentadecyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentadecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031389114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C12-18 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067762258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-PENTADECANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Pentadecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Pentadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentadecan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alcohols, C12-18 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.896 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTADECYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/333QVA4G2Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pentadecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013299 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

111 °F (USCG, 1999), 45 - 46 °C | |

| Record name | PENTADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8973 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentadecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013299 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

1-Pentadecanol: A Comprehensive Technical Guide to its Natural Sources and Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Pentadecanol (C15H32O) is a saturated long-chain fatty alcohol with emerging interest in various scientific fields, including pharmaceuticals and cosmetics, due to its potential biological activities. This technical guide provides an in-depth overview of the natural sources and occurrence of this compound. It consolidates quantitative data from various natural reservoirs, details the experimental protocols for its extraction and characterization, and illustrates the biosynthetic pathway for its formation. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this compound.

Natural Occurrence of this compound

This compound has been identified in a diverse range of natural sources, including plants, essential oils, and microorganisms. Its presence is often as a minor constituent within complex lipid fractions. The following sections and tables summarize the known natural occurrences of this long-chain alcohol.

Plant Kingdom

This compound has been detected in various plant species. Its occurrence is often associated with the plant's essential oils and epicuticular waxes, where it contributes to the chemical profile and protective functions of the plant.

Table 1: Documented Plant Sources of this compound

| Plant Species | Common Name | Part(s) of Plant | Reference(s) |

| Solena amplexicaulis | Creeping Cucumber | Leaves | [1] |

| Angelica gigas | Giant Angelica | Root | [2] |

| Morina persica | Not specified | [2] | |

| Ruta graveolens | Common Rue | Aerial parts | [3] |

| Allium sativum | Garlic | Bulb | [4] |

| Momordica charantia | Bitter Melon | Seed Oil | [4] |

Essential Oils

Essential oils, the volatile aromatic compounds extracted from plants, are a notable source of this compound. The concentration of this compound in these oils is typically low, as demonstrated in the case of myrrh.

Table 2: Quantitative Data of this compound in Essential Oils

| Essential Oil Source | Scientific Name | This compound Concentration (%) | Reference(s) |

| Myrrh | Commiphora myrrha | 0.05 | [5] |

| Frankincense | Boswellia sp. | Present, not quantified | [5] |

| Angelica Seed Oil (CO2 Extract) | Angelica archangelica | 0.90 | [4] |

Microbial World

Certain microorganisms are capable of producing this compound, typically through the modification of precursor molecules. For instance, some yeast species can hydroxylate n-alkanes to produce the corresponding long-chain alcohols.

Table 3: Microbial Production of this compound

| Microorganism | Substrate | Product | Reference(s) |

| Candida sp. | Pentadecane | This compound | [1] |

Experimental Protocols

The identification and quantification of this compound from natural sources necessitate specific extraction and analytical techniques. The following protocols provide a general framework for these procedures.

Extraction of this compound from Plant Material

This protocol outlines a general procedure for the extraction of long-chain fatty alcohols from plant tissues.

-

Sample Preparation: The plant material (e.g., leaves, roots) is first washed, dried, and then ground into a fine powder.

-

Soxhlet Extraction: The powdered plant material is placed in a thimble and extracted with a suitable organic solvent (e.g., hexane, ethanol, or a mixture) using a Soxhlet apparatus for several hours. This process isolates the lipid fraction containing free fatty alcohols and esters.

-

Saponification: To liberate this compound from its esterified forms (waxes), the crude extract is subjected to saponification. This is typically achieved by refluxing the extract with an alcoholic solution of a strong base, such as potassium hydroxide (KOH).[6]

-

Liquid-Liquid Extraction: After saponification, the mixture is cooled and partitioned between water and a non-polar solvent like hexane or diethyl ether. The non-saponifiable fraction, containing the free fatty alcohols, will partition into the organic layer.[7]

-

Purification: The organic extract is washed with water to remove residual base and polar impurities. The solvent is then evaporated under reduced pressure to yield the crude fatty alcohol fraction. Further purification can be achieved using column chromatography on silica gel.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the most common and reliable method for the identification and quantification of this compound in complex mixtures.

-

Derivatization: Due to the polarity of the hydroxyl group, fatty alcohols are often derivatized prior to GC-MS analysis to improve their volatility and chromatographic behavior. A common derivatization procedure is silylation, where the alcohol is converted to its trimethylsilyl (TMS) ether. This is achieved by reacting the sample with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), at an elevated temperature (e.g., 60-70°C).[1][5]

-

GC-MS Parameters: A representative set of GC-MS parameters for the analysis of derivatized fatty alcohols is provided below. These parameters may require optimization depending on the specific instrument and sample matrix.

-

Gas Chromatograph: Agilent 7890B GC or similar.

-

Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 10 minutes.

-

Mass Spectrometer: Agilent 5977A MSD or similar.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-600.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

Identification and Quantification: The identification of this compound is achieved by comparing its mass spectrum and retention time with that of an authentic standard. The mass spectrum of the TMS-derivatized this compound will show characteristic fragment ions. Quantification is typically performed by integrating the peak area of a specific ion and comparing it to a calibration curve generated from standards.

Biosynthesis of this compound

This compound, like other long-chain fatty alcohols, is derived from the fatty acid biosynthesis pathway. This pathway is a fundamental metabolic process in most organisms. The following diagram illustrates the general steps leading to the formation of fatty alcohols.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. books.rsc.org [books.rsc.org]

The Synthesis and Biosynthesis of 1-Pentadecanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Pentadecanol, a 15-carbon saturated fatty alcohol, holds significant interest across various industrial sectors, including cosmetics, lubricants, and as a precursor for surfactants. Furthermore, its role as an odd-chain fatty alcohol is gaining attention in the context of metabolic health and disease. This technical guide provides an in-depth overview of the chemical synthesis and biosynthetic pathways for producing this compound. It details experimental protocols for key synthesis methods, presents quantitative data for both chemical and biological production routes, and visualizes the core metabolic and regulatory pathways involved in its biosynthesis.

Chemical Synthesis of this compound

The chemical synthesis of this compound can be achieved through several routes, primarily involving the reduction of pentadecanoic acid or its derivatives. Industrial production often relies on proprietary processes like hydroformylation of olefins.

Reduction of Pentadecanoic Acid

A common and direct method for synthesizing this compound is the reduction of pentadecanoic acid. This can be accomplished using various reducing agents, with catalytic hydrogenation being a prevalent industrial method.

Experimental Protocol: Catalytic Hydrogenation of Pentadecanoic Acid

This protocol is adapted from procedures for the hydrogenation of similar long-chain fatty acids.

-

Materials: Pentadecanoic acid, supported catalyst (e.g., Ru-Sn/Al₂O₃ or a commercial copper-chromite catalyst), solvent (e.g., 1,4-dioxane or a higher boiling point ether), high-pressure autoclave reactor, hydrogen gas source, filtration apparatus, rotary evaporator, and recrystallization solvent (e.g., ethanol or acetone).

-

Procedure:

-

The high-pressure autoclave reactor is charged with pentadecanoic acid, the chosen catalyst (typically at a 1-5% w/w ratio to the fatty acid), and the solvent.

-

The reactor is sealed and purged multiple times with an inert gas (e.g., nitrogen) to remove oxygen, followed by purging with hydrogen gas.

-

The reactor is pressurized with hydrogen to the desired pressure (e.g., 4.0-8.0 MPa) and heated to the target temperature (e.g., 170-250 °C) with stirring.

-

The reaction is maintained at temperature and pressure for a specified duration (e.g., 4-24 hours), with progress monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reactor is cooled to room temperature, and the excess hydrogen gas is carefully vented.

-

The reaction mixture is recovered, and the catalyst is separated by filtration.

-

The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product is purified by recrystallization from a suitable solvent to obtain high-purity this compound.

-

| Parameter | Value/Range | Notes |

| Starting Material | Pentadecanoic Acid | High purity is recommended to avoid catalyst poisoning. |

| Catalyst | Ru-Sn/Al₂O₃, Copper-Chromite | Catalyst choice influences selectivity and reaction conditions. |

| Solvent | 1,4-Dioxane | The solvent should be stable under reaction conditions. |

| Temperature | 170 - 250 °C | Higher temperatures can increase reaction rate but may lead to side products. |

| Pressure | 4.0 - 8.0 MPa | Higher pressure favors the hydrogenation reaction. |

| Reaction Time | 4 - 24 hours | Monitored for completion to avoid over-reduction to pentadecane. |

| Yield | >90% (typical) | Yields are highly dependent on the specific conditions and catalyst used. |

Grignard Synthesis

An alternative laboratory-scale synthesis involves the Grignard reaction, where a C14 Grignard reagent reacts with formaldehyde.

Conceptual Experimental Workflow: Grignard Synthesis of this compound

-

Step 1: Formation of the Grignard Reagent: 1-Bromotetradecane is reacted with magnesium turnings in a dry ether solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere to form tetradecylmagnesium bromide.

-

Step 2: Reaction with Formaldehyde: The prepared Grignard reagent is then reacted with a source of formaldehyde (e.g., paraformaldehyde, which depolymerizes upon heating) at low temperatures.

-

Step 3: Workup: The reaction is quenched with an acidic aqueous solution (e.g., dilute HCl or NH₄Cl solution) to protonate the resulting alkoxide and dissolve the magnesium salts.

-

Step 4: Extraction and Purification: The this compound is extracted from the aqueous layer using an organic solvent. The organic extracts are combined, dried, and the solvent is evaporated. The final product is purified by distillation or recrystallization.

Biosynthesis of this compound

The biosynthesis of this compound is not a common natural pathway in most organisms. However, through metabolic engineering, microorganisms like Escherichia coli can be engineered to produce odd-chain fatty alcohols. The key is to provide a C3 starter unit, propionyl-CoA, for fatty acid synthesis, which then undergoes elongation and subsequent reduction.

Biosynthetic Pathway in Engineered E. coli

The engineered pathway for this compound production in E. coli involves several key steps, starting from the central carbon metabolism.

The Biological Role and Function of 1-Pentadecanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Pentadecanol, a saturated long-chain fatty alcohol, has emerged as a molecule of significant interest in various biological contexts. Endogenously present in mammals and obtainable from natural sources, it plays a role in fundamental cellular processes, including membrane structure, energy metabolism, and cell signaling. Notably, this compound has demonstrated potent antimicrobial activity against Propionibacterium acnes (P. acnes), the bacterium implicated in acne vulgaris, positioning it as a potential therapeutic agent. This technical guide provides a comprehensive overview of the biological role and function of this compound, with a focus on its metabolism, antimicrobial properties, and potential mechanisms of action. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction

This compound (C15H32O) is a straight-chain primary fatty alcohol.[1] While long-chain fatty alcohols, in general, are known constituents of biological systems, serving as precursors for waxes and ether lipids, the specific roles of odd-chain fatty alcohols like this compound are less well-characterized.[2] Its presence in various natural sources, including beeswax and certain plant waxes, has been reported.[3] Recent research has highlighted its potential as a selective antimicrobial agent, particularly against skin-resident bacteria, sparking interest in its application in dermatology and drug development. This guide aims to consolidate the current knowledge on this compound, providing a technical resource for the scientific community.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C15H32O | [4] |

| Molecular Weight | 228.41 g/mol | [4] |

| Appearance | White solid | [1] |

| Melting Point | 43-46 °C | [4] |

| Boiling Point | 298-299 °C | |

| Solubility | Soluble in alcohol; Insoluble in water | |

| logP (o/w) | 6.443 (estimated) |

Biological Roles and Functions

Endogenous Presence and Metabolism

While specific concentrations in human tissues are not widely documented, long-chain fatty alcohols are known components of skin surface lipids.[5][6][7] The metabolism of fatty alcohols is intricately linked to fatty acid metabolism through a process known as the "fatty alcohol cycle." In this cycle, fatty acids are reduced to fatty alcohols, which can then be oxidized back to fatty acids.

Studies in cultured human fibroblasts have demonstrated that [1-14C]palmitate can be reduced to the corresponding fatty alcohol, hexadecanol.[8][9] This process is concentration-dependent and suggests an active metabolic pathway for the synthesis and turnover of fatty alcohols. The reverse reaction, the oxidation of fatty alcohols to fatty acids, is catalyzed by fatty alcohol:NAD+ oxidoreductase.[8] This enzyme is subject to regulation by metabolites such as palmitoyl-CoA and NADH, indicating a feedback mechanism within the fatty alcohol cycle.[8]

Antimicrobial Activity against P. acnes

A significant body of research points to the potent and selective antimicrobial activity of this compound against P. acnes. This has led to its investigation as a potential therapeutic agent for acne vulgaris.

| Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Propionibacterium acnes | 0.78 | 1.56 | [1] |

| Brevibacterium ammoniagenes | 6.25 | - | [1] |

| Pityrosporum ovale | >800 | - | [1] |

As shown in the table, this compound exhibits a low minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against P. acnes, indicating its effectiveness at low concentrations.[1] Notably, its activity is significantly lower against other skin commensals like Pityrosporum ovale, suggesting a degree of selectivity that could be advantageous in maintaining a healthy skin microbiome.[1]

Potential Mechanisms of Action

Disruption of Bacterial Cell Membrane

While the precise mechanism of its antimicrobial action is not fully elucidated, it is hypothesized that as a long-chain fatty alcohol, this compound may disrupt the lipid-rich cell membrane of P. acnes. This disruption could lead to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.

Modulation of Host Signaling Pathways

Long-chain fatty acids and their derivatives are known natural ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.[10][11][12] It is plausible that this compound, or its metabolic product pentadecanoic acid, could act as a PPAR agonist. PPAR activation in skin has been shown to have anti-inflammatory effects, which could be beneficial in the context of acne.

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for cell signaling.[13][14] The incorporation of long-chain fatty alcohols into the cell membrane could potentially alter the composition and fluidity of these rafts, thereby modulating the activity of raft-associated signaling proteins. This could influence various cellular processes, including inflammatory responses.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) against P. acnes

This protocol is adapted from standard broth microdilution methods.[15][16]

-

Bacterial Strain and Culture Conditions:

-

Use P. acnes (e.g., ATCC 6919 or clinical isolates).

-

Culture bacteria on Reinforced Clostridial Agar (RCA) plates under anaerobic conditions (80% N₂, 10% CO₂, 10% H₂) at 37°C for 48-72 hours.

-

-

Inoculum Preparation:

-

Suspend several colonies in Brucella Broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the suspension 1:100 in fresh Brucella Broth to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

-

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a stock concentration of 1 mg/mL.

-

-

Broth Microdilution Assay:

-

Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate using Brucella Broth. The final concentrations should typically range from 0.1 to 10 µg/mL.

-

Add 100 µL of the prepared bacterial inoculum to each well.

-

Include a positive control (bacteria in broth without this compound) and a negative control (broth only).

-

-

Incubation and MIC Determination:

-

Incubate the microtiter plate under anaerobic conditions at 37°C for 48-72 hours.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Analysis of Fatty Alcohol Metabolism in Cultured Human Fibroblasts

This protocol is based on the methodology described for studying the fatty alcohol cycle.[8][9][17]

-

Cell Culture:

-

Culture primary human dermal fibroblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.

-

-

Radiolabeling Experiment:

-

Grow fibroblasts to confluence in 60-mm dishes.

-

Incubate the cells with DMEM containing 30 µM [1-¹⁴C]palmitate complexed to fatty acid-free bovine serum albumin (BSA) for various time points (e.g., 1, 4, 8, 24 hours).

-

-

Lipid Extraction:

-

After incubation, wash the cell monolayers three times with ice-cold phosphate-buffered saline (PBS).

-

Scrape the cells into methanol and transfer to a glass tube.

-

Perform a Bligh-Dyer lipid extraction by adding chloroform and water in a 1:2:0.8 ratio (methanol:chloroform:water).

-

Vortex thoroughly and centrifuge to separate the phases.

-

-

Thin-Layer Chromatography (TLC):

-

Concentrate the lower chloroform phase under a stream of nitrogen.

-

Spot the lipid extract onto a silica gel TLC plate.

-

Develop the TLC plate in a solvent system capable of separating fatty alcohols and fatty acids (e.g., hexane:diethyl ether:acetic acid, 70:30:1 v/v/v).

-

Include standards for this compound and pentadecanoic acid.

-

-

Quantification:

-

Visualize the lipid spots using iodine vapor or by autoradiography.

-

Scrape the silica corresponding to the fatty alcohol and fatty acid spots into scintillation vials.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Conclusion and Future Directions

This compound is a promising long-chain fatty alcohol with a multifaceted biological profile. Its potent and selective antimicrobial activity against P. acnes makes it a strong candidate for development as a novel anti-acne therapeutic. The elucidation of its metabolic fate through the fatty alcohol cycle provides a foundation for understanding its endogenous regulation and potential interactions with other lipid metabolic pathways.

Future research should focus on several key areas:

-

Quantitative Profiling: Comprehensive quantitative analysis of this compound in various human tissues, particularly in sebaceous glands and skin surface lipids, is needed to understand its physiological concentrations.

-

Pharmacokinetics and Safety: Detailed pharmacokinetic and toxicological studies of topically applied this compound are essential to establish its safety and optimal dosing for therapeutic applications.

-

Mechanism of Action: Further investigation into its precise mechanism of antimicrobial action and its interaction with host cell signaling pathways, such as PPARs and lipid raft-mediated signaling, will provide a more complete understanding of its biological effects.

-

Clinical Efficacy: Well-controlled clinical trials are required to definitively evaluate the efficacy of this compound in the treatment of acne vulgaris.

The information compiled in this technical guide serves as a valuable resource for researchers and drug development professionals, aiming to stimulate further investigation into the therapeutic potential of this compound.

References

- 1. pharmtech.com [pharmtech.com]

- 2. Fatty alcohol - Wikipedia [en.wikipedia.org]

- 3. biorxiv.org [biorxiv.org]

- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 5. The monoene and other Wax alcohols of human skin surface lipid and their relation to the fatty acids of this lipid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Epidermal surface lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human stratum corneum lipids: characterization and regional variations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fatty alcohol metabolism in cultured human fibroblasts. Evidence for a fatty alcohol cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Are fish oil omega-3 long-chain fatty acids and their derivatives peroxisome proliferator-activated receptor agonists? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The potential of natural products for targeting PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Peroxisome proliferator-activated receptor agonists: A new hope towards the management of alcoholic liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cytothesis.us [cytothesis.us]

- 14. mdpi.com [mdpi.com]

- 15. Short lipopeptides specifically inhibit the growth of Propionibacterium acnes with dual antibacterial and anti‐inflammatory action - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Control of Propionibacterium acnes by natural antimicrobial substances: Role of the bacteriocin AS-48 and lysozyme - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Pentadecanol: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Pentadecanol, a saturated fatty alcohol with the chemical formula C₁₅H₃₂O, has a history rooted in early 20th-century organic chemistry. Initially synthesized and characterized through classical chemical methods, it is now recognized for its presence in various natural sources and its applications in the industrial and cosmetic sectors. This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of this compound, with a focus on detailed experimental protocols and a clear presentation of quantitative data. While its direct role in major signaling pathways remains an area of ongoing investigation, this document summarizes the current state of knowledge to support further research and development.

Discovery and Historical Context

The first documented synthesis of this compound, then referred to as n-pentadecyl alcohol, is attributed to P. A. Levene and F. A. Taylor in their 1924 publication in the Journal of Biological Chemistry. Their work was part of a broader investigation into the chemical nature of lipids and the synthesis of long-chain aliphatic compounds. The primary method for its synthesis at the time involved the reduction of the corresponding fatty acid, pentadecanoic acid.

Subsequent research throughout the 20th century further elucidated the properties of this compound and its presence in the natural world. It has been identified in small quantities in the leaves of plants such as Solena amplexicaulis (creeping cucumber) and as a metabolic byproduct of certain microorganisms, including the yeast Candida.[1] Industrially, this compound is produced by companies like Shell under the trade name Neodol 5, typically through the hydroformylation of olefins.[1]

Physicochemical Properties

This compound is a white, waxy solid at room temperature with a faint odor. It is a straight-chain primary alcohol and is generally stable under normal conditions. The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₁₅H₃₂O |

| Molar Mass | 228.42 g/mol |

| Melting Point | 41-44 °C |

| Boiling Point | 269-271 °C at 760 mmHg |

| Density | 0.842 g/cm³ at 40 °C |

| Flash Point | 112 °C (closed cup) |

| Water Solubility | Insoluble |

| Solubility in other solvents | Soluble in ethanol, ether, chloroform, and methanol (slightly) |

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound is through the reduction of pentadecanoic acid using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Reduction of Pentadecanoic Acid with LiAlH₄

This protocol outlines the steps for the synthesis of this compound from pentadecanoic acid.

Materials:

-

Pentadecanoic acid (C₁₅H₃₀O₂)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

15% aqueous sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, a suspension of lithium aluminum hydride (x g) in anhydrous diethyl ether is prepared under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath.

-

Addition of Pentadecanoic Acid: A solution of pentadecanoic acid (y g) in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently refluxed to ensure the complete reduction of the carboxylic acid. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup (Fieser Method): The reaction is carefully quenched by the sequential slow addition of:

-

x mL of water

-

x mL of 15% aqueous sodium hydroxide

-

3x mL of water This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

-

-

Filtration: The resulting mixture is stirred at room temperature for at least 15 minutes, and then anhydrous magnesium sulfate is added to ensure complete drying. The solid is removed by filtration, and the filter cake is washed with additional diethyl ether.

-

Purification: The combined ether filtrates are concentrated under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Recrystallization: The crude product can be further purified by recrystallization. An appropriate solvent is one in which this compound is soluble at high temperatures but sparingly soluble at low temperatures (e.g., hexane or ethanol-water mixture). The crude solid is dissolved in a minimum amount of the hot solvent, and the solution is allowed to cool slowly to form pure crystals of this compound. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

Synthesis Workflow

Biological Activity and Signaling Pathways

While some commercial suppliers have anecdotally referred to this compound as a "cyclase inhibitor," there is a lack of robust scientific literature to substantiate this claim or to detail a specific mechanism of action in a signaling pathway. Similarly, direct evidence for a significant role of this compound in anti-inflammatory signaling pathways is not well-documented in peer-reviewed studies.

It is important to distinguish this compound from its corresponding carboxylic acid, pentadecanoic acid (C15:0). Recent research has suggested that pentadecanoic acid may have beneficial effects on metabolic health and may interact with various cellular pathways. However, these findings should not be directly extrapolated to this compound without specific experimental evidence.

The metabolism of long-chain fatty alcohols in humans generally involves oxidation to the corresponding fatty acid. Therefore, it is plausible that some of the biological effects observed after administration of this compound could be attributable to its metabolic conversion to pentadecanoic acid. The logical relationship for this metabolic conversion is illustrated below.

Conclusion

This compound is a long-chain fatty alcohol with a well-established history of synthesis and a clear set of physicochemical properties. Its discovery dates back to the early 20th century, and its synthesis from pentadecanoic acid is a standard procedure in organic chemistry. While its industrial applications are notable, its specific roles in biological signaling pathways are not yet well-defined and require further investigation. This guide provides a foundational understanding of this compound for researchers and professionals, highlighting the importance of distinguishing between the alcohol and its corresponding fatty acid in biological studies. Future research should focus on elucidating the specific molecular targets and pathways of this compound to unlock its full potential in various scientific and therapeutic areas.

References

An In-depth Technical Guide to the Solubility of 1-Pentadecanol in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Pentadecanol, a saturated long-chain fatty alcohol, is a compound of significant interest in various industrial and research applications, including cosmetics, pharmaceuticals, and as a chemical intermediate. Its utility is often dictated by its solubility characteristics in different solvent systems. This technical guide provides a comprehensive overview of the solubility of this compound, presenting available quantitative and qualitative data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Introduction to this compound and its Solubility

This compound (C₁₅H₃₂O) is a white, waxy solid at room temperature. Its molecular structure, characterized by a long, nonpolar fifteen-carbon alkyl chain and a polar hydroxyl (-OH) group, confers upon it an amphiphilic nature. This duality governs its solubility behavior, which is primarily dictated by the principle of "like dissolves like." The long hydrophobic chain leads to favorable solubility in nonpolar organic solvents, whereas the hydroxyl group allows for hydrogen bonding and some degree of interaction with polar solvents. However, the dominance of the long alkyl chain results in very low solubility in highly polar solvents such as water.

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, by examining the solubility of its close homologs, 1-tetradecanol (C14) and 1-hexadecanol (C16), a reliable estimation of its solubility profile can be established. Long-chain fatty alcohols show a general trend of decreasing solubility in polar solvents and increasing solubility in nonpolar solvents as the carbon chain length increases.

The following table summarizes the available quantitative and qualitative solubility data for this compound and its near-chain-length analogs.

| Solvent | This compound (C15) | 1-Tetradecanol (C14) | 1-Hexadecanol (C16) | Temperature (°C) |

| Water | Insoluble (est. 0.468 mg/L[1], exp. 0.103 mg/L[1]) | Practically insoluble | Insoluble | 25 |

| Ethanol | Soluble in alcohol[1] | Slightly soluble[2]; Very soluble[3] | Miscible[4]; Soluble[5] | Not Specified |

| Methanol | Slightly soluble[2] | Not Specified | Slightly soluble[4][6] | Not Specified |

| Acetone | Not Specified | Very soluble[3] | Soluble[4][6] | Not Specified |

| Chloroform | Soluble[2] | Very soluble[3] | Soluble[4][6] | Not Specified |

| Diethyl Ether | Not Specified | Soluble[2] | Very soluble[6] | Not Specified |

| Benzene | Not Specified | Very soluble[3] | Soluble[6] | Not Specified |

| Hexane | Expected to be soluble | Not Specified | Not Specified | Not Specified |

| DMSO | 30 mg/mL | Not Specified | Not Specified | Not Specified |

| DMSO/PEG300/Tween-80/Saline (10:40:5:45) | ≥ 2.5 mg/mL[7] | Not Specified | Not Specified | Not Specified |

| DMSO/Corn Oil (10:90) | ≥ 2.5 mg/mL[7] | Not Specified | Not Specified | Not Specified |

Note: The qualitative descriptors (e.g., "soluble," "slightly soluble") are taken from the available literature and may not represent standardized measurements. The solubility of this compound in nonpolar solvents like hexane is expected to be high due to the long hydrocarbon chain.

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a given solvent. This method involves creating a saturated solution and then quantifying the amount of dissolved solute.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Glass vials with screw caps

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

-

Pipettes and general laboratory glassware

3.2. Procedure

-

Preparation of a Supersaturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The excess is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the desired solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The solid should be in constant contact with the solvent.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

-

Filtration:

-

Filter the collected supernatant through a chemically inert syringe filter (e.g., 0.45 µm PTFE) into a clean, pre-weighed volumetric flask. This step removes any remaining micro-crystals.

-

-

Quantification:

-

Gravimetric Method:

-

Carefully evaporate the solvent from the volumetric flask under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.

-

Once all the solvent has been removed, reweigh the flask containing the dried this compound residue.

-

The mass of the dissolved this compound can be determined by the difference in weight.

-

-

Chromatographic Method (GC-FID):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions using GC-FID to generate a calibration curve.

-

Dilute the filtered saturated solution to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample and determine the concentration of this compound from the calibration curve.

-

-

-

Calculation of Solubility:

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocol for determining the solubility of this compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 1-Tetradecanol - Wikipedia [en.wikipedia.org]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. 1-HEXADECANOL - Ataman Kimya [atamanchemicals.com]

- 5. HEXADECYL ALCOHOL - Ataman Kimya [atamanchemicals.com]

- 6. Cetyl Alcohol | C16H34O | CID 2682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nmppdb.com.ng [nmppdb.com.ng]

An In-depth Technical Guide to the Toxicological Profile and Safety of 1-Pentadecanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pentadecanol (CAS No. 629-76-5) is a saturated, long-chain fatty alcohol. It presents as a white, flaky solid at room temperature.[1] This compound is utilized as an ingredient in industrial chemicals, lubricating oils, and various consumer products such as lotions and creams.[1] Given its presence in industrial and consumer applications, a thorough understanding of its toxicological profile and safety data is essential for risk assessment and safe handling. This guide provides a comprehensive overview of the available toxicological data, safety information, and relevant experimental protocols for this compound.

Toxicological Profile

The toxicological data for this compound is largely based on safety data sheets and studies on structurally similar long-chain fatty alcohols. Overall, it is considered to have low toxicity.[2][3][4]

Acute Toxicity

This compound exhibits a low order of acute toxicity via oral, dermal, and inhalation routes.[1] However, specific lethal dose (LD50) or lethal concentration (LC50) values are not available in the reviewed literature.[3][5] Excessive exposure may lead to some depression of the central nervous system.[3][4]

Skin Corrosion and Irritation

Prolonged contact with this compound can produce skin irritation.[3][4] It is generally considered to be slightly to moderately irritating to the skin.[1] Undiluted long-chain alcohols have the potential to cause defatting of the skin with prolonged contact.[1]

Serious Eye Damage and Irritation

Similar to its effect on the skin, this compound is considered to be slightly to moderately irritating to the eyes.[1]

Respiratory and Skin Sensitization

There is no evidence to suggest that this compound is a skin sensitizer.[2][5]

Germ Cell Mutagenicity

No data is available to indicate that this compound or its components are mutagenic or genotoxic.[5]

Carcinogenicity

This compound is not classified as a carcinogen by the International Agency for Research on Cancer (IARC), the American Conference of Governmental Industrial Hygienists (ACGIH), the National Toxicology Program (NTP), or the Occupational Safety and Health Administration (OSHA).

Reproductive and Developmental Toxicity

Based on studies of similar long-chain aliphatic alcohols, there is no evidence to suggest that this compound has adverse effects on reproductive organs, fertility, or the developing fetus.[2]

Specific Target Organ Toxicity (STOT)

-

Single Exposure: Excessive exposure may cause central nervous system depression.[3][4]

-

Repeated Exposure: For aliphatic alcohols in general, there is a possibility of low-grade liver effects with repeated exposure.[2]

Aspiration Hazard

Data on the aspiration hazard of this compound is not available.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 629-76-5 | [1][5] |

| Molecular Formula | C15H32O | [1] |

| Molar Mass | 228.420 g/mol | [1] |

| Appearance | White, flaky solid | [1] |

| Melting Point | 41–44 °C | [1] |

| Boiling Point | 269–271 °C | [1] |

| Flash Point | 112 °C (closed cup) | [1] |

Table 2: Summary of Toxicological Endpoints for this compound

| Toxicological Endpoint | Finding | Reference(s) |

| Acute Oral Toxicity | Low toxicity; No LD50 data available | [1][3][5] |

| Acute Dermal Toxicity | Low toxicity; No LD50 data available | [1][3] |

| Acute Inhalation Toxicity | Low toxicity; No LC50 data available | [1][3] |

| Skin Corrosion/Irritation | Slight to moderate irritant; Prolonged contact may cause irritation | [1][3][4] |

| Serious Eye Damage/Irritation | Slight to moderate irritant | [1] |

| Respiratory/Skin Sensitization | Not considered a skin sensitizer | [2][5] |

| Germ Cell Mutagenicity | No data available | [5] |

| Carcinogenicity | Not classified as a carcinogen | |

| Reproductive Toxicity | No evidence of adverse effects | [2] |

| STOT-Single Exposure | Excessive exposure may cause CNS depression | [3][4] |

| STOT-Repeated Exposure | Potential for low-grade liver effects | [2] |

| Aspiration Hazard | No data available |

Experimental Protocols

Acute Dermal Irritation/Corrosion (based on OECD Guideline 404)

The potential for this compound to cause skin irritation would be assessed using the albino rabbit as the preferred animal model.[6][7]

-

Animal Selection: Healthy young adult albino rabbits are used.

-

Dose Application: A single dose of 0.5 g of the test substance (moistened if necessary) is applied to a small area of clipped skin (approximately 6 cm²).[6] An untreated skin area serves as a control.[7]

-

Exposure: The test substance is held in contact with the skin with a porous gauze dressing for a 4-hour exposure period.[6]

-

Observation: After the exposure period, the residual test substance is removed. Skin reactions (erythema and edema) are observed and graded at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.[6]

Acute Eye Irritation/Corrosion (based on OECD Guideline 405)

The potential for this compound to cause eye irritation is also typically assessed in the albino rabbit.[8]

-

Animal Selection: Healthy young adult albino rabbits with no pre-existing eye defects are used.

-

Dose Application: A single dose of the test substance (e.g., 0.1 mL for liquids or not more than 0.1 g for solids) is applied into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.[8]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[8] Ocular reactions (in the cornea, iris, and conjunctiva) are scored at each observation point. The duration of the observation period can be extended to assess the reversibility of the effects.[8]

Reproductive/Developmental Toxicity Screening Test (based on OECD Guideline 421)

This screening test provides information on the potential effects on male and female reproductive performance and on the development of offspring. The rat is the preferred species for this test.[9][10]

-

Animal Groups: At least three dose groups of the test substance and a control group are used, with a recommended minimum of 10 animals of each sex per group.[9][10]

-

Dosing: The test substance is administered orally on a daily basis. Males are dosed for a minimum of four weeks (including two weeks prior to mating, during mating, and two weeks post-mating). Females are dosed throughout the study (approximately 63 days).[9][11]

-

Mating: A 1:1 mating procedure is used.

-

Observations: Clinical observations, body weight, and food/water consumption are monitored. Estrous cycles are monitored in females. Offspring are examined for viability, growth, and any abnormalities.[9][11]

-

Pathology: At the end of the study, a gross necropsy is performed on all adult animals. Histopathology of the reproductive organs is conducted.[9][11]

Safety Data

Handling and Storage

-

Handling: Handle in a well-ventilated place.[3] Wear suitable protective clothing, including chemical-impermeable gloves and eye protection.[1][3] Avoid the formation of dust and aerosols.[3] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

Exposure Controls and Personal Protection

-

Engineering Controls: Ensure adequate ventilation.

-

Eye/Face Protection: Wear tightly fitting safety goggles.[3]

-

Skin Protection: Wear chemical-resistant gloves.[1]

-

Respiratory Protection: If dusts are generated, a respirator may be required.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water fog, foam, dry chemical powder, or carbon dioxide.

-

Unsuitable Extinguishing Media: Do not use a water jet, as this may spread the fire.

-

Hazardous Combustion Products: During a fire, hazardous gases may be formed.

First-Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical attention.[3]

-

Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation develops.[3]

-

Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[3]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]

Visualizations

Caption: A logical workflow for toxicological risk assessment.

Caption: An experimental workflow for a skin irritation test.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C15H32O | CID 12397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. This compound | 629-76-5 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

Methodological & Application

Application Note: Quantitative Analysis of 1-Pentadecanol by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of 1-Pentadecanol using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a long-chain fatty alcohol, has various industrial applications and has been investigated for its potential biological activities. Accurate and sensitive quantification of this compound is crucial for quality control, metabolic studies, and formulation development. The described method involves sample preparation, derivatization, and subsequent analysis by GC-MS, ensuring high selectivity and sensitivity.

Introduction

This compound (C15H32O), also known as pentadecyl alcohol, is a saturated fatty alcohol with a 15-carbon chain.[1] It is found in nature in various plants and is used in the manufacturing of lubricants, cosmetics, and detergents.[2][3] In biological systems, long-chain fatty alcohols are involved in fatty acid and lipid metabolism.[1] The "fatty alcohol cycle" describes the inter-conversion of very long-chain fatty alcohols, fatty aldehydes, and fatty acids.[1] Given its diverse applications and biological relevance, a robust analytical method for the quantification of this compound is essential. GC-MS offers excellent chromatographic separation and mass spectrometric detection, making it a powerful tool for this purpose. Due to the relatively low volatility of long-chain alcohols, a derivatization step is typically employed to improve their chromatographic behavior.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the GC-MS analysis of this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

| Parameter | Value | Source |

| Molecular Weight | 228.41 g/mol | [4] |

| CAS Number | 629-76-5 | [4] |

| Typical GC Column | DB-5 or similar non-polar column | [5] |

| Derivatization Reagent | BSTFA + 1% TMCS | [6][7] |

| Ionization Mode | Electron Ionization (EI) | [5] |

| Characteristic m/z ions (of TMS derivative) | 73, 129, [M-15]+ | General knowledge of TMS derivatives |

| Expected Retention Time | Variable (dependent on GC program) | - |

| Limit of Quantification (LOQ) | Low μg/mL to ng/mL range (achievable) | [8] |

Experimental Protocols

This section details the recommended procedures for sample preparation, derivatization, and GC-MS analysis of this compound.

Sample Preparation

The sample preparation method will vary depending on the matrix (e.g., biological fluid, cosmetic cream, industrial solvent). A generic liquid-liquid extraction (LLE) protocol for isolating this compound from an aqueous matrix is provided below.

Materials:

-

Hexane (or other suitable organic solvent like dichloromethane)

-

Anhydrous sodium sulfate

-

Vortex mixer

-

Centrifuge

-

Glass test tubes

Protocol:

-

To 1 mL of the aqueous sample in a glass test tube, add 2 mL of hexane.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

-

Centrifuge the mixture at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer (hexane) to a clean glass test tube.

-

Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

-

Transfer the dried hexane extract to a new tube for derivatization.

Derivatization Protocol (Silylation)

To increase the volatility of this compound for GC analysis, a silylation reaction is performed to convert the hydroxyl group to a trimethylsilyl (TMS) ether.

Materials:

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (optional, as a catalyst and solvent)

-

Heating block or oven

-

GC vials with inserts

Protocol:

-

Evaporate the solvent from the prepared sample extract under a gentle stream of nitrogen.

-

To the dried residue, add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.

-

Seal the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.

-

Cool the vial to room temperature before GC-MS analysis.

GC-MS Analysis

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent).

-

Capillary column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

GC Parameters:

-

Injector Temperature: 280°C

-

Injection Volume: 1 µL

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp 1: Increase to 250°C at a rate of 10°C/min.

-

Hold at 250°C for 5 minutes.

-

Ramp 2: Increase to 300°C at a rate of 20°C/min.

-

Hold at 300°C for 5 minutes.

-

MS Parameters:

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Energy: 70 eV

-

Scan Mode: Full Scan (m/z 50-550) for qualitative analysis and identification.

-

Selected Ion Monitoring (SIM) Mode: For quantitative analysis, monitor the following characteristic ions of the this compound-TMS derivative: m/z 73, 129, and the molecular ion or a significant fragment ion.

Visualizations

Caption: Experimental workflow for GC-MS analysis of this compound.

Caption: Simplified metabolic pathway of the fatty alcohol cycle.

References

- 1. Human Metabolome Database: Showing metabocard for Pentadecanol (HMDB0013299) [hmdb.ca]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Fatty alcohol - Wikipedia [en.wikipedia.org]

- 4. This compound | C15H32O | CID 12397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 6. researchgate.net [researchgate.net]

- 7. pubcompare.ai [pubcompare.ai]

- 8. Determination of a robust headspace GC-MS/MS method for analysis of ethyl alcohol and acetaldehyde: clinical application to pharmacokinetics study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of 1-Pentadecanol as an Internal Standard in Lipidomics

For Researchers, Scientists, and Drug Development Professionals

Introduction